Bz-Phe-Val-Arg-AMC hydrochloride salt

Description

Overview of Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are indispensable tools in modern enzymology, designed to measure the activity of proteolytic enzymes, or proteases. These synthetic molecules consist of a peptide sequence specifically recognized by a target protease, which is chemically linked to a fluorophore—a molecule that can emit light upon excitation. In their intact state, the fluorescence of the fluorophore is typically quenched. However, when a protease cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This change in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, the activity of the protease. iris-biotech.de

One of the most commonly used fluorophores in these substrates is 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.de When AMC is attached to the C-terminus of a peptide via an amide bond, its fluorescence is quenched. Enzymatic hydrolysis of this bond liberates the highly fluorescent AMC molecule, which can be detected with high sensitivity using a fluorometer. iris-biotech.de This method allows for continuous monitoring of enzyme activity, providing valuable kinetic data. nih.gov

The general mechanism of action for a fluorogenic peptide substrate can be summarized as follows:

| Step | Description |

| 1. Substrate Binding | The protease recognizes and binds to the specific peptide sequence of the fluorogenic substrate. |

| 2. Enzymatic Cleavage | The protease catalyzes the hydrolysis of the amide bond between the peptide and the fluorophore. |

| 3. Fluorophore Release | The fluorophore (e.g., AMC) is released from the peptide. |

| 4. Fluorescence Emission | The free fluorophore, now unquenched, emits a strong fluorescent signal upon excitation at a specific wavelength. |

| 5. Detection | The increase in fluorescence is measured over time to determine the rate of the enzymatic reaction. |

Historical Context of Bz-Phe-Val-Arg-AMC Development as a Protease Probe

The development of Bz-Phe-Val-Arg-AMC hydrochloride salt is rooted in the broader history of designing specific substrates for proteases. Early methods for detecting protease activity relied on colorimetric substrates, such as those releasing p-nitroaniline (pNA). avantorsciences.com While useful, these substrates often lacked the sensitivity required for detecting low levels of enzyme activity.

The advent of fluorogenic substrates in the 1970s marked a significant advancement in the field. The introduction of AMC as a fluorescent leaving group provided a much more sensitive alternative. Researchers began to synthesize a variety of peptide-AMC conjugates to target different proteases with greater specificity. The synthesis of such substrates typically involves coupling the N-terminally protected peptide sequence to 7-amino-4-methylcoumarin. sigmaaldrich.com

The specific peptide sequence, Phe-Val-Arg, was designed to be a highly selective substrate for thrombin, a key serine protease in the blood coagulation cascade. avantorsciences.com The arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site) is a primary determinant for recognition by trypsin-like proteases. The addition of phenylalanine (Phe) and valine (Val) at the P3 and P2 positions, respectively, further enhances the specificity for thrombin. The N-terminal benzoyl (Bz) group serves as a protecting group. The development of Bz-Phe-Val-Arg-AMC was a logical progression in the quest for more sensitive and specific tools to study the kinetics of thrombin and other related enzymes.

Strategic Positioning in Advancing Proteomics and Biochemical Investigations

This compound holds a strategic position in advancing proteomics and biochemical investigations due to its high sensitivity and specificity for trypsin-like proteases, particularly thrombin. This has made it an invaluable reagent in several areas of research.

Detailed Research Findings:

In the field of hematology and coagulation research , this substrate is extensively used in thrombin generation assays. nih.govresearchgate.net These assays are critical for assessing the coagulation potential of plasma and for studying bleeding and thrombotic disorders. The high sensitivity of the AMC fluorophore allows for the detection of very low levels of thrombin activity, providing a detailed kinetic profile of thrombin generation. nih.gov

In cancer research , abnormal protease activity is often associated with tumor progression and metastasis. Bz-Phe-Val-Arg-AMC has been employed to profile the activity of trypsin-like proteases in cancer cell lines and tissues. For instance, studies have utilized this substrate to investigate the role of proteases in pancreatic cancer.

Furthermore, Bz-Phe-Val-Arg-AMC serves as a crucial tool in drug discovery for the screening of potential protease inhibitors. By measuring the reduction in fluorescence in the presence of a test compound, researchers can efficiently identify and characterize novel inhibitors of thrombin and other related proteases.

The versatility of this substrate is also evident in its use for studying a range of other trypsin-like enzymes, including papain. echelon-inc.com This broad applicability, combined with its high sensitivity and well-defined mechanism, ensures that this compound will remain a cornerstone in the toolkit of biochemists and molecular biologists.

Structure

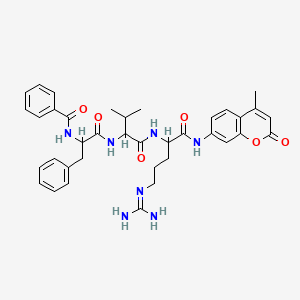

2D Structure

Properties

IUPAC Name |

N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Applications in Protease Activity Quantification

Principles of Fluorometric Assay Design Utilizing AMC Cleavage

The application of Bz-Phe-Val-Arg-AMC in protease activity quantification hinges on the clever design of fluorometric assays that exploit the cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This approach offers high sensitivity and allows for real-time monitoring of enzyme kinetics.

Spectroscopic Basis of Fluorescence Enhancement upon AMC Release

The foundational principle of assays utilizing Bz-Phe-Val-Arg-AMC lies in the phenomenon of fluorescence quenching and enhancement. In its intact, substrate form, the AMC fluorophore is covalently linked to the arginine residue of the peptide via an amide bond. This conjugation alters the electronic structure of the coumarin (B35378) ring system, resulting in a state of low fluorescence, often referred to as quenched.

Upon enzymatic cleavage of the amide bond by a protease, the free AMC molecule is liberated. This release restores the native conjugated π-system of the coumarin, leading to a dramatic increase in its fluorescence quantum yield. The fluorescence of 7-amino-4-methylcoumarin is a result of its extensive system of delocalized electrons, which are more readily excited to a state where fluorescence can occur. The derivatization of the amide group in the peptide-bound form disrupts this conjugated system, thus diminishing its fluorescent properties in a process known as static quenching.

The free AMC exhibits strong fluorescence with excitation maxima typically ranging from 340 nm to 380 nm and emission maxima in the 440 nm to 460 nm range. This significant "turn-on" fluorescent signal is directly proportional to the amount of substrate cleaved and, consequently, to the activity of the protease.

Optimization of Excitation and Emission Parameters for Diverse Biological Matrices

To ensure accurate and reliable quantification of protease activity, the optimization of excitation and emission wavelengths is paramount, particularly when working with complex biological samples such as plasma, serum, or cell lysates. These matrices contain a multitude of endogenous molecules, including proteins, lipids, and nucleic acids, which can interfere with the assay through autofluorescence or light scattering.

A primary step in optimization is to determine the optimal excitation and emission wavelengths for free AMC in the specific assay buffer being used. While standard values are a good starting point, the local microenvironment can slightly alter the spectral properties of the fluorophore.

When working with biological matrices, it is crucial to run control experiments to assess the background fluorescence of the sample itself. This is achieved by measuring the fluorescence of the biological sample in the absence of the fluorogenic substrate. Additionally, a sample containing the substrate and the biological matrix without the enzyme should be measured to account for any non-enzymatic degradation of the substrate or interaction with matrix components that might alter its fluorescence.

To minimize interference, wavelength selection should aim to maximize the signal from AMC while minimizing the background from the biological matrix. This may involve slightly shifting the excitation or emission wavelengths from the absolute peak of AMC to a region with a lower background signal. The use of appropriate controls and blanks is essential for correcting the raw fluorescence data and obtaining accurate measurements of protease activity. It is also important to consider the type of microplate used, as different plates can exhibit varying levels of background fluorescence and binding properties, which can affect the results.

Establishment of Continuous Kinetic Assays for Protease Activity Monitoring

A key advantage of using Bz-Phe-Val-Arg-AMC is its suitability for establishing continuous kinetic assays. This allows for the real-time monitoring of protease activity, providing a dynamic view of the enzymatic reaction rather than a single endpoint measurement.

To set up a continuous kinetic assay, the reaction is initiated by adding the enzyme to a solution containing the Bz-Phe-Val-Arg-AMC substrate in an appropriate buffer. The fluorescence intensity is then measured at regular intervals over a defined period using a fluorometer or a microplate reader equipped with the appropriate excitation and emission filters.

The rate of the reaction is determined from the linear portion of the progress curve, where the fluorescence intensity increases linearly with time. This initial velocity (V₀) is directly proportional to the enzyme's concentration under conditions where the substrate concentration is not limiting.

For accurate kinetic analysis, it is crucial to ensure that the substrate concentration is well below its saturation point (typically [S] << Kₘ) for determining initial rates and that less than 10-15% of the substrate is consumed during the assay to maintain the assumption of initial velocity. A standard curve of known concentrations of free AMC is essential to convert the measured relative fluorescence units (RFU) into the concentration of the product formed. This allows for the calculation of the reaction rate in terms of moles of product per unit of time.

Advanced Methodologies for Enzyme Inhibition Studies

Beyond quantifying baseline protease activity, Bz-Phe-Val-Arg-AMC is a powerful tool for characterizing the efficacy and mechanism of action of protease inhibitors.

Determination of Inhibitor Half Maximal Inhibitory Concentration (IC₅₀) Values for Protease Inhibitors

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of an inhibitor's potency. To determine the IC₅₀ value, a series of experiments are conducted where the protease, the Bz-Phe-Val-Arg-AMC substrate, and varying concentrations of the inhibitor are incubated together.

The initial velocity of the reaction is measured for each inhibitor concentration. The percentage of inhibition is then calculated for each concentration relative to a control reaction containing no inhibitor. By plotting the percent inhibition against the logarithm of the inhibitor concentration, a dose-response curve is generated. The IC₅₀ value is then determined from this curve.

Below is a table of illustrative IC₅₀ values for various inhibitors against different proteases, determined using fluorogenic substrates like Bz-Phe-Val-Arg-AMC.

| Protease | Inhibitor | IC₅₀ (µM) |

| Thrombin | Argatroban | 0.019 |

| Trypsin | Aprotinin | 0.006 |

| Plasmin | Tranexamic Acid | 25 |

| Kallikrein | Ecallantide | 0.004 |

Note: These values are examples and can vary depending on the specific assay conditions.

Kinetic Characterization of Inhibition Mechanisms

To gain a deeper understanding of how an inhibitor functions, kinetic studies are performed to elucidate its mechanism of inhibition. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition. These can be distinguished by analyzing how the inhibitor affects the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), in the presence of varying substrate concentrations.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ of the enzyme but does not affect the Vₘₐₓ.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the catalytic efficiency of the enzyme, leading to a decrease in Vₘₐₓ without affecting the Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vₘₐₓ and Kₘ.

Graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), are commonly used to visualize and distinguish between these inhibition mechanisms. By measuring the reaction kinetics at different fixed inhibitor concentrations and varying substrate concentrations, a series of lines are generated on the plot. The pattern of these lines (e.g., intersecting on the y-axis for competitive inhibition, intersecting on the x-axis for non-competitive inhibition, or parallel for uncompetitive inhibition) reveals the mechanism of inhibition.

More advanced graphical analyses, such as the Dixon plot (1/velocity versus inhibitor concentration) and the Cornish-Bowden plot (substrate concentration/velocity versus inhibitor concentration), can also be employed for a more detailed characterization of the inhibition kinetics and determination of the inhibitor constant (Kᵢ).

The use of Bz-Phe-Val-Arg-AMC in these kinetic studies provides a sensitive and continuous readout, facilitating the precise determination of the kinetic parameters necessary to unravel the intricate mechanisms of protease inhibition.

Implementation in High-Throughput Screening Platforms

The characteristics of Bz-Phe-Val-Arg-AMC hydrochloride salt make it an excellent reagent for high-throughput screening (HTS), a cornerstone of modern drug discovery. chemimpex.com HTS allows for the rapid testing of large libraries of chemical compounds to identify potential modulators of a specific biological target, such as a protease. The use of this fluorogenic substrate in HTS assays streamlines the process of identifying effective protease inhibitors. chemimpex.com

Assay Miniaturization for Drug Discovery Campaigns

A critical aspect of successful HTS is the miniaturization of assays, which involves scaling down the reaction volumes to conserve valuable reagents and test compounds, reduce costs, and increase throughput. Assays utilizing this compound are readily adaptable to miniaturized formats, such as 384-well or even 1536-well microplates.

The process typically involves the automated dispensing of nanoliter to microliter volumes of the protease, the test compounds from a chemical library, and the this compound substrate into the wells of the microplate. The fluorescence generated by the enzymatic cleavage of the substrate is then read over time by a plate reader. The intensity of the fluorescence is directly proportional to the enzyme's activity.

Table 1: Illustrative Comparison of Assay Formats for a Typical Protease HTS Assay

| Parameter | Standard 96-well Format | Miniaturized 384-well Format |

| Total Reaction Volume | 100 - 200 µL | 10 - 50 µL |

| Test Compound Volume | 1 - 2 µL | 0.1 - 0.5 µL |

| Substrate Concentration | 10 - 50 µM | 10 - 50 µM |

| Enzyme Concentration | 1 - 10 nM | 1 - 10 nM |

| Throughput (plates/day) | ~50 | ~200 |

This table presents typical values to illustrate the advantages of miniaturization in HTS and is not based on a specific published study for this compound.

Screening Strategies for Modulators of Proteolytic Activity

This compound is integral to various screening strategies aimed at identifying modulators of protease activity, primarily inhibitors. A common approach is a primary screen of a large compound library to identify "hits"—compounds that significantly reduce the fluorescence signal, indicating inhibition of the protease.

Following the primary screen, "hit" compounds undergo secondary screening and validation studies. These may include:

Dose-response curves: Testing the "hit" compounds at multiple concentrations to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50).

Selectivity profiling: Assessing the activity of the inhibitors against other related proteases to determine their specificity. This is crucial to avoid off-target effects. For instance, an inhibitor identified in a thrombin screen using Bz-Phe-Val-Arg-AMC would also be tested against trypsin, which also cleaves this substrate.

Mechanism of action studies: Investigating how the inhibitor interacts with the protease (e.g., competitive, non-competitive, or uncompetitive inhibition).

Application in Cell-Free Systems for Biochemical Analysis

Cell-free systems, which consist of purified enzymes and substrates in a controlled in vitro environment, are fundamental for detailed biochemical analysis. This compound is extensively used in such systems to elucidate the fundamental properties of proteases. biosynth.com

In these systems, researchers can systematically vary conditions such as pH, temperature, and the concentrations of both the enzyme and the substrate. By measuring the initial rate of AMC release at different substrate concentrations, key kinetic parameters for the enzyme can be determined using the Michaelis-Menten model.

Table 2: Representative Kinetic Data for a Protease with a Fluorogenic Substrate

| Parameter | Description | Illustrative Value |

| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the substrate. | 25 µM |

| Vmax (Maximum velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 150 RFU/sec |

| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | 10 s⁻¹ |

| kcat/Km (Catalytic efficiency) | A measure of how efficiently an enzyme converts a substrate to product. | 4 x 10⁵ M⁻¹s⁻¹ |

This table provides illustrative kinetic parameters that can be determined using this compound in a cell-free system. The values are representative and not from a specific publication.

These cell-free analyses are crucial for comparing the activity of different proteases, understanding the effects of mutations on enzyme function, and characterizing the potency and mechanism of newly identified inhibitors from HTS campaigns. The use of this compound in these assays provides a clear and quantifiable measure of protease activity, which is essential for advancing our understanding of proteolytic enzymes and for the development of novel therapeutics. chemimpex.com

Enzyme Substrate Specificity and Catalytic Mechanisms

Structural Determinants of Protease Recognition for Bz-Phe-Val-Arg-AMC

The interaction between a protease and its substrate is a highly specific event governed by the complementary shapes and chemical properties of the enzyme's active site and the substrate's peptide sequence. For Bz-Phe-Val-Arg-AMC, each component of its structure plays a critical role in ensuring recognition and binding by target enzymes.

The P1 residue, the amino acid immediately preceding the cleavage site, is the most critical determinant for the specificity of many serine proteases. In Bz-Phe-Val-Arg-AMC, this position is occupied by Arginine (Arg).

Trypsin-like serine proteases, including thrombin, exhibit a strong and often requisite preference for a basic amino acid (Arginine or Lysine) at the P1 position. nih.gov Thrombin, for instance, shows a clear preference for cleaving after P1 Arginine compared to P1 Lysine. nih.gov This preference is dictated by the architecture of the enzyme's S1 specificity pocket. This pocket is a deep cleft at the base of the active site that contains the negatively charged side chain of an aspartic acid residue (Asp189). nih.govresearchgate.net

The positively charged guanidinium (B1211019) group of the P1 Arginine side chain extends into this S1 pocket, forming a strong, charge-stabilized hydrogen bond, or salt bridge, with the carboxylate group of Asp189. nih.govresearchgate.net This specific and energetically favorable interaction anchors the substrate in the correct orientation for catalysis by the enzyme's catalytic triad (B1167595) (Ser195, His57, Asp102). researchgate.net The high affinity of the P1 Arginine for the S1 pocket is a primary reason for the substrate's utility in assaying enzymes like thrombin. nih.gov

P2 (Valine): The P2 position, occupied by Valine (Val), contributes to binding through interactions with the S2 subsite of the protease. For thrombin, the S2 pocket is a relatively small, hydrophobic cavity. The branched, nonpolar side chain of Valine fits well into this pocket, contributing to the substrate's binding energy.

P3 (Phenylalanine): The P3 residue, Phenylalanine (Phe), interacts with the S3 subsite. The S3 pocket is often a shallow, less-defined hydrophobic patch on the enzyme's surface. The bulky, aromatic side chain of Phenylalanine establishes hydrophobic interactions that further stabilize the enzyme-substrate complex. The importance of an aromatic residue at positions distal to the cleavage site is highlighted in studies of thrombin's natural substrate, fibrinogen, where a Phenylalanine at P9 is essential for efficient cleavage. nih.gov The Phe-Val-Arg sequence collectively helps to correctly position the substrate for cleavage. chemimpex.com

Substrate Cleavage by Specific Protease Classes

Bz-Phe-Val-Arg-AMC is primarily known as a substrate for serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation. biosynth.com

This substrate is readily hydrolyzed by trypsin-like serine proteases such as trypsin itself, thrombin, and plasmin, which all share a preference for basic P1 residues. nih.govavantorsciences.com However, the rates of hydrolysis can vary significantly between enzymes due to differences in their extended subsite preferences, highlighting the substrate's utility in distinguishing between protease activities. nih.gov

Bz-Phe-Val-Arg-AMC is a highly sensitive fluorogenic substrate for the quantitative determination of thrombin activity. bachem.comhongtide.com Thrombin, a key enzyme in the blood coagulation cascade, cleaves fibrinogen to form fibrin (B1330869) clots. The sequence Phe-Val-Arg mimics the amino acid sequences adjacent to the proteolytic cleavage sites in some of thrombin's physiological targets. nih.gov

The hydrolysis of the Arg-AMC bond by thrombin releases the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a quantifiable increase in fluorescence. The kinetic parameters of this reaction, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), provide a measure of the enzyme's efficiency. While kinetic data for the AMC variant is proprietary, data for the analogous chromogenic substrate, Bz-Phe-Val-Arg-pNA (S-2160), and other related substrates illustrate thrombin's high affinity for these peptides.

| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | Conditions | Source |

| Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 | 127 | pH 7.8, 25°C | nih.gov |

| D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33 | 91.4 | pH 7.8, 25°C | nih.gov |

| Tos-Gly-Pro-Arg-pNA | Bovine α-Thrombin | 3.61 | 100 | pH 7.8, 25°C | nih.gov |

| D-Phe-Pip-Arg-pNA | Bovine α-Thrombin | 1.50 | 98.0 | pH 7.8, 25°C | nih.gov |

This table presents kinetic data for related p-nitroanilide (pNA) substrates to illustrate thrombin's kinetic preferences.

Studies comparing various synthetic substrates show that while Bz-Phe-Val-Arg-pNA is a sensitive substrate for thrombin, other sequences like H-D-Phe-Pip-Arg-pNA can exhibit even greater sensitivity, demonstrating the subtle but significant role of the P2 and P3 residues in optimizing enzyme recognition and turnover. nih.gov The catalytic mechanism of thrombin is complex, involving not only the catalytic triad but also allosteric regulation, such as by the binding of sodium ions to a site distant from the active site, which influences the enzyme's conformation and enhances its catalytic activity. acs.orgnih.gov The use of substrates like Bz-Phe-Val-Arg-AMC allows researchers to simulate and study these physiological cleavage events in a controlled in vitro setting. nih.gov

Cysteine Proteases: Interaction and Hydrolysis Dynamics

Cysteine proteases, which utilize a cysteine residue for catalysis, also demonstrate significant activity towards Bz-Phe-Val-Arg-AMC and similar peptide substrates.

Cathepsins are a major group of lysosomal cysteine proteases that can also be active in the cytosol and extracellular space. Their activity is often pH-dependent.

Cathepsin B: This enzyme displays both endopeptidase and exopeptidase activity, which can be influenced by pH. hzdr.de Substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used to monitor cathepsin B activity, though they are not entirely specific as other cathepsins can also cleave them. nih.govnih.govresearchgate.net The activity of cathepsin B towards these substrates shows a clear pH dependence. For instance, Z-Arg-Arg-AMC is readily cleaved at a neutral pH of 7.2 but shows significantly less activity at an acidic pH of 4.6. nih.govnih.gov In contrast, Z-Phe-Arg-AMC is hydrolyzed by cathepsin B across a wider pH range. researchgate.net The interaction of substrates with the enzyme's active site subsites (S1, S2, etc.) is crucial for catalysis. nih.gov

Cathepsin S: Similar to cathepsin B, cathepsin S can hydrolyze Z-Phe-Arg-AMC. nih.gov Its activity is also known to be regulated by pH, which can alter its substrate specificity. nih.gov

Cathepsin H: The hydrolytic efficiency of cathepsin H is influenced by the length of the peptide substrate, with tetrapeptide substrates often showing enhanced rates of hydrolysis. nih.gov

The table below summarizes the cleavage of Z-Phe-Arg-AMC and Z-Arg-Arg-AMC by various cathepsins at different pH values, demonstrating the lack of absolute specificity of these substrates for cathepsin B.

| Enzyme | Substrate | Cleavage at pH 4.6 | Cleavage at pH 7.2 |

|---|---|---|---|

| Cathepsin B | Z-Phe-Arg-AMC | Yes | Yes |

| Cathepsin B | Z-Arg-Arg-AMC | Low | High |

| Cathepsin L | Z-Phe-Arg-AMC | Yes | Yes |

| Cathepsin L | Z-Arg-Arg-AMC | Yes | Yes |

| Cathepsin K | Z-Phe-Arg-AMC | Yes | Yes |

| Cathepsin K | Z-Arg-Arg-AMC | No | No |

| Cathepsin S | Z-Phe-Arg-AMC | Yes | Yes |

| Cathepsin S | Z-Arg-Arg-AMC | No | No |

| Cathepsin V | Z-Phe-Arg-AMC | Yes | Yes |

| Cathepsin V | Z-Arg-Arg-AMC | Yes | Yes |

Data derived from studies on human recombinant cathepsins. nih.gov

Ficain: Bz-Phe-Val-Arg-AMC is reported to be cleaved by ficain, a cysteine protease derived from fig tree latex. bachem.com

Vinckepain-2: This is a papain-family cysteine protease found in rodent malaria parasites. Studies on its substrate specificity reveal an unusual preference for peptide substrates with a glycine (B1666218) residue in the P1 position. This suggests that Bz-Phe-Val-Arg-AMC, with arginine at P1, may not be an optimal substrate for Vinckepain-2.

Papain: The chromogenic analog Bz-Phe-Val-Arg-pNA is a known substrate for papain, a cysteine protease from Carica papaya. echelon-inc.combachem.com The kinetics of papain-catalyzed hydrolysis have been studied extensively, often revealing complex interactions with substrates. nih.gov

Miscellaneous Proteases (e.g., Subtilisin, B. gabonica Esterase E-II)

Subtilisin: The chromogenic substrate Bz-Phe-Val-Arg-pNA has been identified as a substrate for subtilisin, a serine protease from Bacillus species. bachem.com This indicates that the Phe-Val-Arg sequence can be recognized and cleaved by this bacterial protease.

B. gabonica Esterase E-II: There is no information available in the reviewed literature regarding the interaction of Bz-Phe-Val-Arg-AMC hydrochloride salt with Bitis gabonica esterase E-II.

Elucidation of Enzyme Kinetic Parameters

The interaction between an enzyme and its substrate is fundamental to its biological function. For Bz-Phe-Val-Arg-AMC, the determination of key kinetic parameters provides a quantitative measure of this interaction with various proteases.

Determination of Michaelis Constant (Kм) and Turnover Number (kcat)

The Michaelis constant (Kм) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, reflecting the affinity of the enzyme for the substrate. A lower Kм value generally indicates a higher affinity. The turnover number (kcat), on the other hand, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate, indicating the catalytic efficiency of the enzyme.

In a study on cysteine proteases from the latex of Pseudananas macrodontes, the Kм values for macrodontain I and II with Bz-Phe-Val-Arg-AMC were determined to be 13.4 µM and 8.9 µM, respectively, indicating a high affinity of these enzymes for this substrate.

Table 1: Michaelis Constant (Kм) for Various Enzymes with Bz-Phe-Val-Arg-AMC and its pNA Analog

| Enzyme | Substrate | Kм (µM) |

| Human α-Thrombin | Bz-Phe-Val-Arg-pNA | 69 pnas.org |

| Macrodontain I | Bz-Phe-Val-Arg-AMC | 13.4 |

| Macrodontain II | Bz-Phe-Val-Arg-AMC | 8.9 |

Evaluation of Catalytic Efficiency (kcat/Kм) Across Enzyme Variants and Conditions

The catalytic efficiency, represented by the kcat/Kм ratio, is a crucial parameter for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes for the same substrate. A higher kcat/Kм value signifies a more efficient enzymatic reaction.

For the hydrolysis of Bz-Phe-Val-Arg-pNA by human α-thrombin, the catalytic efficiency is calculated to be 1.26 x 10⁶ M⁻¹s⁻¹ pnas.org. This value underscores the effectiveness of thrombin in processing this particular peptide sequence. The substrate is also cleaved by other proteases such as trypsin and papain nih.govresearchgate.net.

The versatility of Bz-Phe-Val-Arg-AMC extends to its use in assaying other types of proteases. For instance, it has been employed to measure the activity of cathepsins S and L, which are cysteine proteases. This broad utility allows for the comparative evaluation of catalytic efficiencies across different protease families and under varying experimental conditions, such as pH and the presence of inhibitors or activators.

Active Site Mapping and Conformational Analysis

The specificity of an enzyme is dictated by the three-dimensional architecture of its active site, which contains subsites that interact with the amino acid residues of the substrate.

Correlation of Substrate Structure with Enzyme Subsite Architecture

The cleavage of peptide substrates by serine proteases is governed by the interactions between the substrate's amino acid residues (denoted as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', with the scissile bond between P1 and P1') and the corresponding subsites on the enzyme (Sn...S3-S2-S1-S1'-S2'-S3'...Sn').

For trypsin-like proteases, the S1 subsite is a deep pocket with a negatively charged aspartate residue (Asp189) at its base, which confers a strong preference for the positively charged P1 residues, Arginine (Arg) or Lysine. The Arg in the P1 position of Bz-Phe-Val-Arg-AMC fits snugly into this S1 pocket, anchoring the substrate for catalysis.

The P2 and P3 residues of the substrate interact with the S2 and S3 subsites of the enzyme, respectively, and play a significant role in determining specificity. In Bz-Phe-Val-Arg-AMC, the P2 residue is Valine (Val) and the P3 residue is Phenylalanine (Phe). The bulky, hydrophobic side chain of Phenylalanine at the P3 position and the smaller hydrophobic side chain of Valine at the P2 position contribute to the substrate's high affinity and specificity for certain trypsin-like enzymes and thrombin. The S2 subsite of thrombin is known to have a preference for small hydrophobic residues like Valine, while the S3 subsite can accommodate larger hydrophobic residues like Phenylalanine. These interactions are critical for the proper positioning of the scissile Arg-AMC bond in the catalytic center of the enzyme.

Potential for Computational Docking and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between a substrate and an enzyme at an atomic level. While specific computational studies on Bz-Phe-Val-Arg-AMC are not extensively documented in public literature, the potential for such analyses is significant.

Molecular docking could be employed to predict the binding mode of Bz-Phe-Val-Arg-AMC within the active site of proteases like trypsin and thrombin. This would allow for a detailed examination of the hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enzyme-substrate complex. Such studies could help to rationalize the observed kinetic data and provide insights into the structural basis of the substrate's specificity.

Following docking, molecular dynamics simulations could be performed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations can reveal conformational changes in both the enzyme and the substrate upon binding and during the catalytic process. This can provide a deeper understanding of the catalytic mechanism, including the role of specific amino acid residues in the active site and the flexibility of the substrate within the binding pocket. These computational approaches hold the promise of guiding the design of more specific and efficient protease substrates and inhibitors in the future.

Applications in Biological Process Research and Disease Model Investigations

Investigation of Coagulation Cascade Dynamics

The coagulation cascade is a complex series of proteolytic events culminating in the formation of a fibrin (B1330869) clot. Thrombin is a key serine protease in this cascade, and its activity is a critical indicator of the rate and extent of coagulation. nih.gov Bz-Phe-Val-Arg-AMC hydrochloride salt serves as a sensitive substrate for thrombin, making it instrumental in studying the dynamics of blood coagulation. fishersci.comhongtide.com

The generation of thrombin is a pivotal event in hemostasis. Assays utilizing fluorogenic substrates like Bz-Phe-Val-Arg-AMC allow for the continuous monitoring of thrombin activity from the initiation of the coagulation cascade. nih.gov This real-time data provides insights into the kinetics of thrombin formation, which can be altered in various bleeding and thrombotic disorders. The use of such substrates enables the analysis of coagulation in a variety of samples, including plasma and whole blood. nih.gov

In a typical thrombin generation assay, coagulation is initiated in a plasma sample, and the cleavage of Bz-Phe-Val-Arg-AMC is measured over time by detecting the increase in fluorescence. The resulting curve provides key parameters about the coagulation potential of the sample, such as the lag time to thrombin generation, the peak thrombin concentration, and the total amount of thrombin generated.

Below is a table representing typical data obtained from a thrombin generation assay using Bz-Phe-Val-Arg-AMC in normal and factor-deficient plasma.

| Sample | Lag Time (minutes) | Peak Thrombin (nM) | Endogenous Thrombin Potential (nM·min) |

| Normal Plasma | 3.5 | 150 | 1800 |

| Factor VIII Deficient Plasma | 10.2 | 50 | 600 |

| Factor IX Deficient Plasma | 9.8 | 55 | 650 |

This table is illustrative and values can vary based on experimental conditions.

Bz-Phe-Val-Arg-AMC is also employed to assess the activity of individual coagulation factors. nih.gov By using purified coagulation factors or plasma samples deficient in specific factors, researchers can investigate the role and activity of these proteins in the coagulation cascade. For example, the activity of Factor Xa, which is responsible for converting prothrombin to thrombin, can be indirectly assessed by measuring the subsequent thrombin activity with this fluorogenic substrate. nih.gov These studies are crucial for understanding the molecular mechanisms of coagulation and for the development of anticoagulant therapies.

Understanding Proteolytic Pathways in Cellular Physiology

Proteases play essential roles in a vast array of cellular processes beyond blood coagulation, including cell signaling, regulation, and tissue remodeling. Fluorogenic substrates like Bz-Phe-Val-Arg-AMC are valuable tools for dissecting these intricate proteolytic pathways. chemimpex.com

Proteolytic cleavage of proteins is a key mechanism for activating or inactivating signaling molecules. By using specific substrates, researchers can identify and characterize the proteases involved in these signaling cascades. While Bz-Phe-Val-Arg-AMC is primarily known as a thrombin substrate, it can also be cleaved by other serine proteases, such as trypsin and ficain. fishersci.combiosynth.com This property allows for its use in broader studies of protease function in cellular regulation. For instance, in studies of cancer progression, where protease activity is often dysregulated, such substrates can help to identify aberrant proteolytic activity.

The following table illustrates the relative protease activity measured using Bz-Phe-Val-Arg-AMC in extracts from two different cell lines.

| Cell Line | Relative Fluorescence Units (RFU)/min/mg protein |

| Normal Fibroblast | 150 |

| Cancer Cell Line | 450 |

This table presents hypothetical data to demonstrate the application.

Characterization of Proteases in Specific Biological Samples

Identifying the specific proteases present and active in a biological sample is crucial for understanding its biological state. While Bz-Phe-Val-Arg-AMC is a substrate for a limited number of proteases, the principles of using fluorogenic substrates extend to the broader characterization of protease profiles. The use of libraries of fluorogenic peptide substrates with varying amino acid sequences allows for the rapid profiling of the N-terminal specificity of proteases in a given sample. nih.gov This approach can help to create a "fingerprint" of the proteolytic activity in a sample, which can be useful for diagnostic purposes or for identifying novel proteases. Although not specific to Bz-Phe-Val-Arg-AMC, this methodology highlights the power of fluorogenic substrates in characterizing protease activity in diverse biological contexts.

Enzymatic Profiling in Pathophysiological Fluids (e.g., Synovial Fluid)

The analysis of protease activity in bodily fluids can offer significant diagnostic and prognostic value for various diseases. While Bz-Phe-Val-Arg-AMC is a substrate for trypsin-like proteases, its application extends to complex biological fluids where such enzymatic activity is relevant. For instance, studies on synovial fluid from patients with rheumatoid arthritis (RA) and osteoarthritis (OA) have utilized fluorogenic substrates with a C-terminal methylcoumarylamide (MCA), similar to AMC, to measure the activity of serine proteases. nih.gov

In these studies, thrombin-like activity was identified as the most prominent protease activity in the synovial fluid of both RA and OA patients, with levels being significantly higher in RA patients. nih.gov This elevated protease activity within the joint points to a more pronounced activation of the coagulation system in rheumatoid arthritis, suggesting a direct link between the protease and the disease's pathogenesis. nih.gov Such analyses, enabled by fluorogenic substrates, are instrumental in understanding the enzymatic landscape of inflammatory diseases and identifying potential biomarkers. nih.govnih.gov The use of Bz-Phe-Val-Arg-AMC can be applied in a similar manner to profile protease activity in fluids associated with inflammatory conditions like Crohn's disease. biosynth.com

Identification of Protease Activity in Tissue Homogenates and Extracts

Bz-Phe-Val-Arg-AMC is frequently used to detect and quantify protease activity in complex mixtures like tissue homogenates and cell extracts. The substrate's specificity allows researchers to pinpoint trypsin-like serine protease activity amidst a multitude of other enzymes. A key advantage of AMC-based substrates is the straightforward correlation between the rate of fluorescence increase and the concentration of the active enzyme. biosynth.com This method is foundational for characterizing the enzymatic profile of specific tissues or cell populations under various conditions. Research into cancer progression, for example, relies on quantifying protease activities within tumor tissues to understand how cancer cells modify their environment and interact with other cells. lehigh.edu

Studies on Invertebrate Proteases (e.g., Aedes aegypti Mosquito Midgut Extracts)

A significant application of Bz-Phe-Val-Arg-AMC is in the field of vector biology, particularly in studying the digestive processes of disease-carrying insects like the Aedes aegypti mosquito. This mosquito transmits critical viral pathogens, and its reproductive cycle is dependent on digesting a blood meal, a process mediated by midgut proteases. plos.orgresearchgate.net

Researchers have used Bz-Phe-Val-Arg-AMC to validate and quantify trypsin-like serine protease activity in mosquito midgut extracts. plos.orgnih.gov Studies have revealed a dramatic shift in the midgut's proteolytic environment following a blood meal. While sugar-fed mosquitoes exhibit predominantly exoprotease activity, there is a marked increase in endoproteolytic (trypsin-like) activity in blood-fed mosquitoes. biorxiv.org Bz-Phe-Val-Arg-AMC is readily cleaved by extracts from blood-fed mosquitos, but not by those from sugar-fed mosquitos or by human blood alone, confirming the activity originates from the mosquito's digestive enzymes. plos.orgbiorxiv.org

Further investigations using RNA interference (RNAi) to knock down specific proteases have identified Aedes aegypti Serine Protease VI (AaSPVI) as a key enzyme responsible for cleaving Bz-Phe-Val-Arg-AMC. plos.orgbiorxiv.org Understanding the function of these essential digestive proteases opens avenues for developing new vector control strategies aimed at inhibiting blood meal digestion. plos.orgbiorxiv.org

Table 1: Protease Activity in Aedes aegypti Midgut Extracts This interactive table summarizes findings from studies using Bz-Phe-Val-Arg-AMC to measure protease activity under different feeding conditions.

| Feeding Status | Time Post-Feeding | Substrate | Relative Protease Activity | Key Finding |

|---|---|---|---|---|

| Sugar-fed | N/A | Bz-Phe-Val-Arg-AMC | No significant cleavage | Dominant exoprotease activity; low endoprotease activity. biorxiv.org |

| Blood-fed | 6 hours | Bz-Phe-Val-Arg-AMC | Significant cleavage | Shift to endoproteolytic activity for blood digestion. plos.org |

| Blood-fed | 24 hours | Bz-Phe-Val-Arg-AMC | Higher cleavage than 6h | Sustained and increased trypsin-like activity. plos.orgbiorxiv.org |

Contribution to Therapeutic Discovery and Target Validation

The specific interaction between proteases and substrates like Bz-Phe-Val-Arg-AMC is fundamental to the discovery and design of new drugs, particularly enzyme inhibitors.

Identification of Protease Inhibitors for Therapeutic Intervention

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. Fluorogenic substrates are essential tools in these screens to identify molecules that can inhibit the activity of a target protease. plos.org In such an assay, the protease and the Bz-Phe-Val-Arg-AMC substrate are combined, leading to a baseline level of fluorescence. When a potential inhibitor is added, a reduction or complete absence of fluorescence indicates that the compound has successfully blocked the enzyme's activity.

This principle is widely applied in the search for inhibitors of viral and bacterial proteases, which are often essential for pathogen replication. nih.govnih.gov For example, screens for inhibitors of the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) have been established using similar fluorogenic peptide substrates to identify FDA-approved drugs that could be repurposed for COVID-19 treatment. plos.orgnih.gov The identification of hits from these screens provides the starting point for developing new therapeutic agents. plos.org

Advancing Knowledge for Rational Drug Design against Protease Targets

Beyond initial screening, understanding the specific amino acid sequence a protease prefers to cleave is critical for rational drug design. hkmj.org By using libraries of substrates with variations in the peptide sequence, researchers can create a detailed "specificity profile" or "pharmacophoric portrayal" of the protease's active site. nih.gov This profile reveals which amino acids are favored at each position (P1, P2, P3, etc.) leading up to the cleavage site.

The sequence Phe-Val-Arg in Bz-Phe-Val-Arg-AMC, for instance, informs scientists that a target protease has a preference for arginine at the P1 position, valine at P2, and phenylalanine at P3. This knowledge provides a molecular blueprint for designing potent and selective inhibitors. hkmj.orgnih.gov Medicinal chemists can then synthesize "peptidomimetic" inhibitors, which are molecules that mimic this preferred peptide sequence but contain a non-cleavable chemical bond or a "warhead" that covalently binds to the protease's active site. hkmj.orgnih.gov This structure-based approach increases the likelihood of creating a highly effective drug with minimal off-target effects. nih.govresearchgate.net

Compound Names Table

| Abbreviation / Common Name | Full Chemical Name |

| Bz-Phe-Val-Arg-AMC | Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-7-amido-4-methylcoumarin hydrochloride |

| AMC | 7-amino-4-methylcoumarin (B1665955) |

| MCA | Methylcoumarylamide |

| AaSPVI | Aedes aegypti Serine Protease VI |

| Mpro / 3CLpro | Main Protease / 3C-like Protease |

| PLpro | Papain-like Protease |

Synthesis and Advanced Chemical Modifications for Research Utility

Methodologies for Peptide-AMC Conjugate Synthesis

The synthesis of peptide-7-amido-4-methylcoumarin (AMC) conjugates is a critical process for developing tools to study proteases. The conjugation of the AMC fluorophore to the peptide backbone is a key step that presents unique chemical challenges.

Solid-Phase Peptide Synthesis (SPPS) Strategies for AMC Derivatization

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides, offering a streamlined and efficient method for creating peptide chains on a solid support. nih.gov However, the direct incorporation of 7-amino-4-methylcoumarin (B1665955) (AMC) during SPPS is challenging due to the low nucleophilicity of its aromatic amine. stanford.edu To overcome this, specialized strategies have been developed.

One innovative approach involves the use of a novel AMC-resin. stanford.edu In this method, a linker, 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH), is first attached to a Wang resin. stanford.edu Following the removal of the Fmoc protecting group, the peptide chain is synthesized on the free amino group of the linker using standard Fmoc chemistry. The final peptide-AMC conjugate is then cleaved from the resin. This method has been shown to be versatile and can tolerate amino acids with various side-chain functionalities, including arginine. stanford.edu

Another strategy employs the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore as a bifunctional leaving group. nih.gov This method allows for the efficient solid-phase synthesis of fluorogenic protease substrates and includes detailed procedures for attaching a diverse set of amino acids to the support-bound ACC with minimal racemization. nih.gov

A typical SPPS cycle for constructing the peptide backbone of a compound like Bz-Phe-Val-Arg-AMC involves the sequential addition of protected amino acids. The process begins with the deprotection of the N-terminal amino acid on the growing peptide chain, followed by the coupling of the next protected amino acid in the sequence. This cycle is repeated until the desired peptide is fully assembled.

Table 1: Illustrative SPPS Cycle for Peptide Elongation

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Swelling | The resin is swollen in a suitable solvent (e.g., DMF) to ensure optimal reaction conditions. |

| 2 | Fmoc Deprotection | The N-terminal Fmoc protecting group is removed using a base (e.g., piperidine (B6355638) in DMF) to expose the free amine for the next coupling reaction. |

| 3 | Washing | The resin is washed extensively to remove excess reagents and by-products from the deprotection step. |

| 4 | Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. |

| 5 | Washing | The resin is washed to remove unreacted amino acid and coupling reagents. |

| 6 | Capping (Optional) | Any unreacted amino groups on the resin are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences. |

Chemical Coupling and Linker Chemistries for Fluorophore Incorporation

The coupling of the AMC fluorophore to the peptide is a critical step that often requires specific chemical strategies due to the low reactivity of the AMC amine. One effective method involves the in situ formation of a selenocarboxylate intermediate of the protected C-terminal amino acid, which then undergoes a non-nucleophilic amidation with an azide-derivatized coumarin (B35378), such as 7-azido-4-methylcoumarin. acs.org This approach has been shown to produce Nα-protected aminoacyl-AMCs in excellent yields. acs.org

Linker chemistry plays a pivotal role in the successful solid-phase synthesis of peptide-AMC conjugates. The use of specialized linkers can facilitate the attachment of the AMC moiety to the solid support and its subsequent cleavage. For instance, a 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) linker attached to a Wang resin provides a robust platform for building the peptide chain directly onto the fluorophore precursor. stanford.edu

Custom Synthesis and Derivatization for Specialized Research Applications

The versatility of Bz-Phe-Val-Arg-AMC can be expanded through custom synthesis and derivatization, enabling its use in more specialized research applications.

Isotopic Labeling for Mechanistic and Isotope Effect Studies

Isotopic labeling is a powerful technique used to probe enzyme mechanisms and to determine kinetic isotope effects. In the context of Bz-Phe-Val-Arg-AMC, specific atoms within the peptide or the AMC fluorophore can be replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N. nih.gov

When the isotopically labeled substrate is cleaved by a protease, the resulting fragments can be analyzed by mass spectrometry to determine the rate of cleavage. Comparing the cleavage rates of the labeled and unlabeled substrates can reveal whether a particular bond-breaking step is rate-limiting in the enzymatic reaction. For example, if a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium would be expected to slow down the reaction, a phenomenon known as a kinetic isotope effect. This information provides valuable insights into the catalytic mechanism of the protease.

Table 2: Common Isotopes Used in Peptide Labeling and Their Applications

| Isotope | Application | Analytical Technique |

|---|---|---|

| ²H (Deuterium) | Kinetic Isotope Effect Studies | Mass Spectrometry, NMR Spectroscopy |

| ¹³C | Metabolic Labeling, Structural Analysis | Mass Spectrometry, NMR Spectroscopy |

Introduction of Orthogonal Chemical Tags for Multi-Modal Probes

To create multi-modal probes for advanced imaging and analysis, orthogonal chemical tags can be introduced into the structure of Bz-Phe-Val-Arg-AMC. These tags are chemically inert to the biological system but can be specifically reacted with a complementary probe, allowing for multiple layers of detection.

For instance, a peptide tag could be incorporated into the Bz-Phe-Val-Arg-AMC sequence. nih.govbiorxiv.orgnih.gov These tags can be small, reducing the likelihood of disrupting the protein's natural function. nih.govbiorxiv.org The tagged substrate can then be used in cellular assays, and after enzymatic cleavage, the tag can be detected using a fluorescently labeled probe that specifically binds to it. This allows for the simultaneous imaging of protease activity and the localization of the cleavage event within the cell. The use of orthogonal, self-sorting peptide tags enables the selective labeling of multiple proteins with different fluorescent reporters. nih.govbiorxiv.org

Development of Structurally Modified Analogs for Substrate Optimization

The development of structurally modified analogs of Bz-Phe-Val-Arg-AMC is a key strategy for optimizing its properties as a protease substrate. By systematically altering the amino acid sequence or the blocking groups, it is possible to fine-tune the substrate's selectivity and sensitivity for a particular protease.

One common modification is the substitution of natural amino acids with unnatural ones. youtube.com For example, introducing a nitro group to the phenylalanine residue, as in Bz-Phe(p-NO₂)-Val-Arg-pNA, can alter the electronic properties of the substrate and influence its interaction with the protease active site. nih.gov Another approach is to replace the p-nitroaniline (pNA) chromophore with the AMC fluorophore to enhance detection sensitivity.

Structure-activity relationship (SAR) studies, where a series of analogs with systematic modifications are synthesized and tested, are crucial for this optimization process. nih.govnih.gov These studies can reveal which structural features are most important for substrate recognition and cleavage, guiding the design of more potent and selective substrates. For example, analogs with modifications at the P2, P3, and P4 positions have been synthesized to predictably alter the potency and selectivity of inhibitors for certain proteases. nih.gov

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-7-amido-4-methylcoumarin hydrochloride | Bz-Phe-Val-Arg-AMC |

| 7-amino-4-methylcoumarin | AMC |

| 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid | Fmoc-Aca-OH |

| 7-amino-4-carbamoylmethylcoumarin | ACC |

| Nα-Benzoyl-L-phenylalanyl(p-nitro)-L-valyl-L-arginine-p-nitroanilide | Bz-Phe(p-NO₂)-Val-Arg-pNA |

Q & A

Q. What is the standard synthetic route for Bz-Phe-Val-Arg-AMC hydrochloride salt, and what quality control measures are critical for reproducibility?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include sequential coupling of Boc-protected amino acids (e.g., Bz-Phe, Val, Arg) to a Wang resin-bound AMC moiety, followed by cleavage and purification via reverse-phase HPLC .

- Critical QC Measures :

- Purity : Verify ≥95% purity using HPLC with UV/fluorescence detection.

- Salt content : Quantify hydrochloride content via elemental analysis or ion chromatography to ensure stoichiometric consistency .

- Batch validation : Perform enzymatic hydrolysis assays (e.g., with trypsin) to confirm substrate activity and fluorescence release .

Q. How is this compound used in protease activity assays, and what are common experimental pitfalls?

- Methodological Answer : The compound acts as a fluorogenic substrate for serine proteases (e.g., trypsin, thrombin). Upon cleavage at the Arg-AMC bond, free AMC emits fluorescence (Ex/Em: 380/460 nm).

- Protocol :

Dilute substrate in assay buffer (e.g., Tris-HCl pH 8.0, 37°C).

Add enzyme and monitor fluorescence kinetically.

Calculate kinetic parameters (e.g., kcat/KM) using standard curves .

- Pitfalls :

- Quenching : Avoid detergents like SDS, which quench fluorescence.

- Substrate solubility : Pre-dissolve in DMSO (<1% final concentration) to prevent aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data between batches of this compound?

- Methodological Answer : Discrepancies may arise from batch-to-batch variability in peptide content, salt counterions, or impurities.

- Troubleshooting Steps :

Re-analyze purity : Compare HPLC chromatograms for new vs. previous batches; look for additional peaks indicating impurities .

Adjust enzyme concentration : Compensate for minor activity differences by titrating enzyme levels.

Validate salt content : Use ion-specific electrodes to confirm HCl stoichiometry, as excess HCl can alter enzyme kinetics .

- Case Study : A 2023 study found that 0.5% impurity in a batch reduced kcat by 20%, resolved via repurification .

Q. What strategies optimize the use of this compound in multiplexed protease profiling assays?

- Methodological Answer : Multiplexing requires minimizing spectral overlap and substrate cross-reactivity.

- Design Considerations :

Wavelength separation : Pair with substrates emitting at >500 nm (e.g., Rh-110-based probes).

Enzyme specificity : Use inhibitors (e.g., leupeptin for trypsin) to confirm target protease contribution .

- Example Workflow :

- Co-incubate with MMP-3 substrate (e.g., DQ-collagen) in cell lysates.

- Deconvolute signals using parallel single-substrate controls .

Q. How does the hydrochloride salt form impact the compound’s stability under long-term storage?

- Methodological Answer : The hydrochloride salt enhances water solubility but may promote hygroscopicity.

- Stability Protocol :

Storage : Lyophilize and store at -20°C in sealed vials with desiccant.

Reconstitution : Use degassed buffers to prevent oxidation of the AMC moiety.

- Data Insight : Raman spectroscopy shows hydrochloride salts exhibit greater stability vs. TFA salts, with no degradation after 6 months at -20°C .

Methodological and Analytical Challenges

Q. What advanced techniques validate the structural integrity of this compound beyond HPLC?

- Methodological Answer :

- LC-MS/MS : Confirm molecular weight ([M+H]<sup>+</sup> = 694.3 Da) and fragmentation patterns.

- NMR : Assign peaks for benzoyl (δ 7.8 ppm) and AMC (δ 6.7 ppm) groups to verify conjugation .

- Circular Dichroism : Ensure the absence of β-sheet aggregation in aqueous buffers .

Q. How can researchers adapt this substrate for real-time in vivo imaging of protease activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.